molecular formula C8H8N2OS B13618394 6-Amino-2-methylbenzo[d]thiazol-5-ol

6-Amino-2-methylbenzo[d]thiazol-5-ol

Cat. No.: B13618394
M. Wt: 180.23 g/mol
InChI Key: ZBOCNVCHRVGKIP-UHFFFAOYSA-N
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Description

6-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylbenzo[d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isothiocyanate, followed by cyclization and subsequent oxidation to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methylbenzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-2-methylbenzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methylbenzo[d]thiazol-5-ol is unique due to the presence of both the amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of chemical modifications and potential therapeutic applications compared to its similar counterparts .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-amino-2-methyl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H8N2OS/c1-4-10-6-3-7(11)5(9)2-8(6)12-4/h2-3,11H,9H2,1H3

InChI Key

ZBOCNVCHRVGKIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)O)N

Origin of Product

United States

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